Cas no 879996-74-4 (3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid)

3-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound featuring a pyrazole core substituted with a 2-methoxyphenyl group and a carboxylic acid functionality. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The methoxy and carboxylic acid groups enhance its utility in derivatization and metal coordination chemistry. Its well-defined molecular framework allows for precise modifications, facilitating the development of novel bioactive compounds. The compound’s stability under standard conditions ensures consistent performance in synthetic workflows. Its compatibility with common reagents further underscores its role as a key building block in medicinal chemistry and material science research.
3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid structure
879996-74-4 structure
Product Name:3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
CAS No:879996-74-4
MF:C11H10N2O3
MW:218.20870256424
MDL:MFCD08443854
CID:1919247
PubChem ID:5200248
Update Time:2025-05-20

3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 3-(2-methoxyphenyl)-
    • 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
    • BBL024441
    • QNZBKSMPPBMFMI-UHFFFAOYSA-N
    • STK688556
    • 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylicacid
    • MFCD08443854
    • BS-4258
    • AKOS005159256
    • 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
    • MFCD06809634
    • 879996-74-4
    • EN300-1831427
    • 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
    • MDL: MFCD08443854
    • Inchi: 1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)10-8(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
    • InChI Key: QNZBKSMPPBMFMI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1C1=C(C(=O)O)C=NN1

Computed Properties

  • Exact Mass: 218.06914219Da
  • Monoisotopic Mass: 218.06914219Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 75.2Ų

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3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:879996-74-4)3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
Order Number:A1186299
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:00
Price ($):828.0
Email:sales@amadischem.com

3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid Related Literature

Additional information on 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid

Introduction to 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid (CAS No. 879996-74-4) and Its Emerging Applications in Chemical Biology

3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, identified by the chemical identifier CAS No. 879996-74-4, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the pyrazole class, a scaffold that is widely recognized for its versatility in medicinal chemistry. The presence of a methoxy group at the 2-position of the phenyl ring and a carboxylic acid functional group at the 4-position of the pyrazole ring introduces specific electronic and steric characteristics that make this molecule a promising candidate for further investigation.

The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 5. This structural motif is known for its ability to engage in hydrogen bonding interactions, making it an attractive scaffold for drug design. The carboxylic acid group at the 4-position not only provides a site for further derivatization but also contributes to the compound's solubility in polar solvents, which is crucial for biological assays. Additionally, the 2-methoxyphenyl substituent enhances lipophilicity while maintaining metabolic stability, making it an ideal candidate for oral administration.

Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel bioactive molecules, and 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid has emerged as a compound of interest in several therapeutic areas. One of the most compelling aspects of this molecule is its potential as an inhibitor of enzymes involved in inflammatory pathways. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, and modifications at the 2- and 4-positions of the pyrazole ring can fine-tune binding affinity to target proteins.

In particular, studies have shown that compounds with a pyrazole core can interact with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain. The methoxy group on the phenyl ring may enhance binding by participating in hydrophobic interactions or by influencing conformational flexibility, while the carboxylic acid group can engage in salt bridge or hydrogen bonding interactions with amino acid residues in the enzyme active site. Such interactions are critical for developing selective inhibitors that could mitigate side effects associated with non-selective COX inhibitors.

Furthermore, the 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid scaffold has been explored as a potential scaffold for kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are implicated in various diseases, including cancer. The pyrazole ring can serve as a hinge-binding motif, interacting with key residues in the ATP-binding pocket of kinases. By strategically modifying substituents such as the methoxyphenyl group, researchers can optimize binding affinity and selectivity against specific kinases.

Recent publications have highlighted the use of 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid derivatives in preclinical studies aimed at evaluating their efficacy against chronic inflammatory diseases and oncological conditions. These studies have demonstrated promising results in reducing inflammation markers and inhibiting tumor growth in mouse models. The compound's ability to modulate protein-protein interactions has also raised interest in its potential as an immunomodulator, particularly in conditions where immune responses play a significant role.

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that typically begin with commercially available precursors such as 2-methoxybenzaldehyde and hydrazine hydrate to form the pyrazole core. Subsequent functionalization at the 4-position with a carboxylic acid group can be achieved through oxidation or carboxylation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive biological evaluations.

The pharmacokinetic profile of 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is another critical aspect that has been investigated. In vitro studies have revealed moderate solubility in water and good bioavailability when administered orally. The presence of both polar (carboxylic acid) and non-polar (methyl groups on the phenyl ring) features contributes to its favorable pharmacokinetic properties. Additionally, preliminary metabolic stability studies suggest that this compound is resistant to degradation by major cytochrome P450 enzymes, reducing concerns about drug-drug interactions.

Future directions for research on 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases. Its dual functionality as both an anti-inflammatory agent and a kinase modulator makes it particularly intriguing for combination therapies that target multiple disease mechanisms simultaneously. Furthermore, computational modeling techniques such as molecular docking simulations can be employed to further optimize its structure by identifying key interactions with biological targets.

The integration of artificial intelligence (AI) into drug discovery pipelines has accelerated the identification of novel compounds like 3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid. AI-driven platforms can predict binding affinities, assess toxicity profiles, and suggest structural modifications based on vast datasets derived from experimental results and literature reports. This approach has significantly reduced the time required to transition from lead identification to clinical candidates.

In conclusion,3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 879996-74-4) represents a structurally interesting compound with potential therapeutic applications across multiple disease areas. Its unique combination of functional groups makes it well-suited for modulating biological pathways involved in inflammation and cell signaling. Continued research into this molecule holds promise for developing next-generation therapeutics that address unmet medical needs.

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Amadis Chemical Company Limited
(CAS:879996-74-4)3-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic Acid
A1186299
Purity:99%
Quantity:1g
Price ($):828.0
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